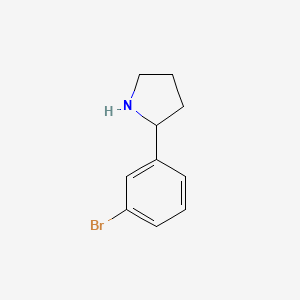

2-(3-Bromophenyl)pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRVFEHVSIYTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400796 | |

| Record name | 2-(3-bromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383127-79-5 | |

| Record name | 2-(3-bromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromophenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Bromophenyl)pyrrolidine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromophenyl)pyrrolidine is a synthetic heterocyclic compound that has garnered significant interest within the fields of medicinal chemistry and drug discovery. Its structure, featuring a pyrrolidine ring linked to a brominated phenyl group, provides a versatile scaffold for the development of novel therapeutic agents. The presence and position of the bromine atom, along with the stereochemistry of the pyrrolidine ring, offer opportunities for fine-tuning the compound's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for this compound, intended to support research and development efforts.

Chemical Structure and Identification

The fundamental structure of this compound consists of a saturated five-membered nitrogen-containing ring (pyrrolidine) substituted at the 2-position with a 3-bromophenyl group. The molecule possesses a chiral center at the carbon atom where the phenyl ring is attached, and thus can exist as two enantiomers, (S)- and (R)-2-(3-Bromophenyl)pyrrolidine, or as a racemic mixture.

| Identifier | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₂BrN |

| Canonical SMILES | C1CC(NC1)C2=CC(=CC=C2)Br |

| InChI | InChI=1S/C10H12BrN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2 |

| InChIKey | BSLGMIVYENBFFY-UHFFFAOYSA-N |

Different forms of the compound are identified by unique CAS Registry Numbers:

| Compound | CAS Registry Number |

| This compound (racemic) | 383127-79-5[1][2] |

| (S)-2-(3-Bromophenyl)pyrrolidine | 1217694-15-9[3][4] |

| (R)-2-(3-Bromophenyl)pyrrolidine hydrochloride | 1391550-13-2 |

| (S)-2-(3-Bromophenyl)pyrrolidine hydrochloride | 1391452-66-6[5] |

| This compound hydrochloride (racemic) | 1171898-22-8[6] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While experimentally determined data is limited in publicly available literature, predicted values and data for related salts provide valuable insights.

| Property | Value | Source |

| Molecular Weight | 226.11 g/mol | [1][2] |

| Appearance | Light yellow to yellow liquid (predicted for free base) | [3] |

| Boiling Point | 286.1 ± 33.0 °C (Predicted) | [3] |

| Density | 1.369 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 9.95 ± 0.10 (Predicted) | [3] |

| LogP | 2.5 (Predicted for (S)-enantiomer) | [7] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų (for (S)-enantiomer hydrochloride) | [5] |

Hydrochloride Salt Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BrClN | [5] |

| Molecular Weight | 262.57 g/mol | [5] |

| Storage | Sealed in dry, 2-8°C | [5] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published in standard chemical literature. However, general synthetic strategies for similar pyrrolidine derivatives can be adapted.

Synthesis

A common approach for the synthesis of 2-arylpyrrolidines involves the multi-step sequence illustrated below. This is a generalized pathway and specific reagents, conditions, and purification methods would need to be optimized for this compound.

Figure 1. Generalized Synthesis Workflow. This diagram illustrates a potential multi-step synthesis route for this compound, starting from 3-bromobenzaldehyde.

Analytical Methods

Standard analytical techniques are employed for the characterization and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for analyzing the purity of this compound. A typical starting point for method development is outlined below.

References

- 1. 2-(3-BROMO-PHENYL)-PYRROLIDINE | 383127-79-5 [chemicalbook.com]

- 2. 383127-79-5 CAS MSDS (2-(3-BROMO-PHENYL)-PYRROLIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. (2S)-2-(3-BROMOPHENYL)PYRROLIDINE CAS#: 1217694-15-9 [m.chemicalbook.com]

- 4. (2S)-2-(3-BROMOPHENYL)PYRROLIDINE | 1217694-15-9 [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. 1171898-22-8 Cas No. | this compound hydrochloride | Apollo [store.apolloscientific.co.uk]

- 7. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Asymmetric Synthesis of (R)-2-(3-Bromophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for the chiral molecule (R)-2-(3-Bromophenyl)pyrrolidine, a valuable building block in pharmaceutical research and development. The synthesis is achieved through a stereoselective route commencing with a Friedel-Crafts acylation, followed by the formation of a chiral sulfinamide, diastereoselective reductive cyclization, and final deprotection. This document details the experimental protocols, presents key quantitative data, and illustrates the logical workflow of the synthesis.

Synthetic Strategy Overview

The asymmetric synthesis of (R)-2-(3-Bromophenyl)pyrrolidine is strategically designed to control the stereochemistry at the C2 position of the pyrrolidine ring. The core of this strategy lies in the use of a chiral auxiliary, (R)-tert-butanesulfinamide, which directs the stereochemical outcome of the reductive cyclization step. The overall synthesis can be broken down into four key stages:

-

Friedel-Crafts Acylation: The synthesis begins with the formation of the carbon skeleton by reacting bromobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst to yield 4-chloro-1-(3-bromophenyl)butan-1-one.

-

Chiral N-tert-Butanesulfinyl Imine Formation: The resulting ketone is then condensed with (R)-tert-butanesulfinamide to form the chiral N-tert-butanesulfinyl ketimine intermediate. This step introduces the chiral auxiliary that will control the subsequent stereoselective transformation.

-

Diastereoselective Reductive Cyclization: The pivotal step of the synthesis involves the diastereoselective reductive cyclization of the chiral imine using a hydride reducing agent. This reaction proceeds with high stereocontrol to form the desired (R,R)-N-tert-butanesulfinyl-2-(3-bromophenyl)pyrrolidine.

-

Deprotection: Finally, the chiral auxiliary is cleaved from the pyrrolidine nitrogen under acidic conditions to yield the target compound, (R)-2-(3-Bromophenyl)pyrrolidine, typically as its hydrochloride salt.

The following diagram illustrates the overall synthetic workflow:

Figure 1: Overall synthetic workflow for (R)-2-(3-Bromophenyl)pyrrolidine.

Experimental Protocols

The following sections provide detailed experimental procedures for each stage of the synthesis. These protocols are based on established methodologies for analogous transformations and should be adapted and optimized as necessary.

Stage 1: Synthesis of 4-chloro-1-(3-bromophenyl)butan-1-one

This procedure details the Friedel-Crafts acylation of bromobenzene with 4-chlorobutyryl chloride.

Reaction Scheme:

Figure 2: Friedel-Crafts acylation reaction.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) | Equivalents |

| Bromobenzene | 157.01 | 15.7 | 100 | 1.0 |

| 4-Chlorobutyryl chloride | 141.00 | 14.8 | 105 | 1.05 |

| Aluminum chloride (AlCl₃) | 133.34 | 14.6 | 110 | 1.1 |

| Dichloromethane (DCM) | - | 200 mL | - | - |

| Ice | - | 200 g | - | - |

| Concentrated HCl | - | 20 mL | - | - |

| Saturated NaHCO₃ solution | - | 100 mL | - | - |

| Brine | - | 100 mL | - | - |

| Anhydrous MgSO₄ | - | - | - | - |

Procedure:

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (14.6 g, 110 mmol) and 100 mL of anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 4-chlorobutyryl chloride (14.8 g, 105 mmol) in 50 mL of anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, add bromobenzene (15.7 g, 100 mmol) in 50 mL of anhydrous dichloromethane dropwise over 30 minutes, keeping the temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 20 mL of concentrated HCl, while stirring vigorously.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 4-chloro-1-(3-bromophenyl)butan-1-one.

Stage 2: Synthesis of (R)-N-(4-chloro-1-(3-bromophenyl)butylidene)-2-methylpropane-2-sulfinamide

This procedure describes the condensation of the ketone with (R)-tert-butanesulfinamide.

Reaction Scheme:

Figure 3: Chiral N-tert-butanesulfinyl imine formation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) | Equivalents |

| 4-chloro-1-(3-bromophenyl)butan-1-one | 262.54 | 26.25 | 100 | 1.0 |

| (R)-tert-Butanesulfinamide | 121.20 | 12.73 | 105 | 1.05 |

| Titanium(IV) ethoxide (Ti(OEt)₄) | 228.11 | 45.62 | 200 | 2.0 |

| Tetrahydrofuran (THF), anhydrous | - | 300 mL | - | - |

| Brine | - | 150 mL | - | - |

| Anhydrous Na₂SO₄ | - | - | - | - |

Procedure:

-

To a dry 500 mL round-bottom flask under a nitrogen atmosphere, add 4-chloro-1-(3-bromophenyl)butan-1-one (26.25 g, 100 mmol) and (R)-tert-butanesulfinamide (12.73 g, 105 mmol) in 300 mL of anhydrous tetrahydrofuran.

-

To the stirred solution, add titanium(IV) ethoxide (45.62 g, 200 mmol) via syringe.

-

Heat the reaction mixture to reflux and stir for 12-18 hours.

-

Monitor the reaction for the disappearance of the ketone by TLC.

-

Cool the reaction mixture to room temperature and pour it into an equal volume of brine with vigorous stirring.

-

Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired chiral N-tert-butanesulfinyl imine.

Stage 3: Synthesis of (R)-N-((R)-2-(3-bromophenyl)pyrrolidin-1-yl)-tert-butylsulfoxide

This section details the diastereoselective reductive cyclization.

Reaction Scheme:

Figure 4: Diastereoselective reductive cyclization.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mL) | Moles (mmol) | Equivalents |

| (R)-N-(4-chloro-1-(3-bromophenyl)butylidene)-2-methylpropane-2-sulfinamide | 365.74 | - | 100 | 1.0 |

| Lithium triethylborohydride (LiBEt₃H), 1.0 M in THF | - | 120 mL | 120 | 1.2 |

| Tetrahydrofuran (THF), anhydrous | - | 400 mL | - | - |

| Saturated NH₄Cl solution | - | 100 mL | - | - |

| Ethyl acetate | - | 300 mL | - | - |

| Brine | - | 150 mL | - | - |

| Anhydrous Na₂SO₄ | - | - | - | - |

Procedure:

-

Dissolve the N-tert-butanesulfinyl imine (100 mmol) in 400 mL of anhydrous THF in a dry 1 L round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add lithium triethylborohydride (120 mL of a 1.0 M solution in THF, 120 mmol) dropwise over 30 minutes, ensuring the internal temperature remains below -70 °C.

-

Stir the reaction mixture at -78 °C for 3-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of 100 mL of saturated aqueous ammonium chloride solution at -78 °C.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (150 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-sulfinyl protected pyrrolidine.

Stage 4: Synthesis of (R)-2-(3-Bromophenyl)pyrrolidine

This final step involves the deprotection of the chiral auxiliary.

Reaction Scheme:

Figure 5: Deprotection of the N-sulfinyl group.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| (R)-N-((R)-2-(3-bromophenyl)pyrrolidin-1-yl)-tert-butylsulfoxide | 330.31 | - | 100 |

| Methanol | - | 200 mL | - |

| 4 M HCl in 1,4-Dioxane | - | 50 mL | 200 |

| Diethyl ether | - | 500 mL | - |

| Saturated NaHCO₃ solution | - | 200 mL | - |

| Dichloromethane | - | 300 mL | - |

| Anhydrous Na₂SO₄ | - | - | - |

Procedure:

-

Dissolve the N-sulfinyl protected pyrrolidine (100 mmol) in 200 mL of methanol in a 500 mL round-bottom flask.

-

Add 50 mL of 4 M HCl in 1,4-dioxane to the solution at room temperature.

-

Stir the mixture for 1-2 hours. Monitor the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Add 200 mL of diethyl ether to the residue and stir. The hydrochloride salt of the product should precipitate.

-

Collect the solid by filtration and wash with cold diethyl ether.

-

To obtain the free base, dissolve the hydrochloride salt in water and basify to pH > 10 with a saturated sodium bicarbonate solution or 1 M NaOH.

-

Extract the aqueous solution with dichloromethane (3 x 100 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-2-(3-Bromophenyl)pyrrolidine.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the key compounds in this synthetic pathway.

Table 1: Physical and Chemical Properties

| Compound | Formula | Molar Mass ( g/mol ) | Appearance |

| 4-chloro-1-(3-bromophenyl)butan-1-one | C₁₀H₁₀BrClO | 262.54 | Colorless to pale yellow oil |

| (R)-N-(4-chloro-1-(3-bromophenyl)butylidene)-2-methylpropane-2-sulfinamide | C₁₄H₁₉BrClNOS | 365.74 | Viscous oil or low-melting solid |

| (R)-N-((R)-2-(3-bromophenyl)pyrrolidin-1-yl)-tert-butylsulfoxide | C₁₄H₂₀BrNOS | 330.31 | Solid |

| (R)-2-(3-Bromophenyl)pyrrolidine | C₁₀H₁₂BrN | 226.11 | Oil or low-melting solid |

Table 2: Spectroscopic and Analytical Data (Expected)

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Optical Rotation [α]²⁰D |

| 4-chloro-1-(3-bromophenyl)butan-1-one | 8.10 (t, J=1.8 Hz, 1H), 7.85 (dt, J=7.8, 1.2 Hz, 1H), 7.65 (ddd, J=8.0, 2.0, 1.0 Hz, 1H), 7.35 (t, J=7.9 Hz, 1H), 3.70 (t, J=6.3 Hz, 2H), 3.20 (t, J=6.9 Hz, 2H), 2.25 (p, J=6.6 Hz, 2H) | 197.5, 138.5, 134.5, 131.0, 130.5, 126.5, 123.0, 44.5, 35.0, 27.0 | N/A |

| (R)-2-(3-Bromophenyl)pyrrolidine | 7.40-7.10 (m, 4H), 4.20 (t, J=7.5 Hz, 1H), 3.30-3.10 (m, 2H), 2.30-1.80 (m, 5H, includes NH) | 146.0, 131.0, 130.0, 129.5, 125.5, 122.5, 62.0, 47.0, 35.0, 25.5 | Specific rotation value dependent on concentration and solvent |

Note: The NMR data provided are predicted values and may vary slightly from experimental results. It is crucial to obtain and interpret experimental spectra for confirmation of structure and purity.

Concluding Remarks

The synthetic pathway detailed in this guide offers a robust and highly stereoselective method for the preparation of (R)-2-(3-Bromophenyl)pyrrolidine. The use of the Ellman auxiliary is a well-established and reliable strategy for the asymmetric synthesis of chiral amines and their derivatives. The successful execution of this synthesis requires careful attention to anhydrous reaction conditions, particularly during the Friedel-Crafts acylation and the reductive cyclization steps. Researchers, scientists, and drug development professionals can utilize this guide as a foundational resource for the synthesis of this and structurally related chiral pyrrolidines for their research and development endeavors.

Spectroscopic and Structural Elucidation of (S)-2-(3-Bromophenyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the chiral molecule (S)-2-(3-Bromophenyl)pyrrolidine. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this document focuses on the expected spectroscopic characteristics based on analogous compounds and general principles of NMR, IR, and MS. Furthermore, it outlines detailed experimental protocols for acquiring this data and a general workflow for the structural elucidation of such chiral compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (S)-2-(3-Bromophenyl)pyrrolidine. These predictions are based on established chemical shift ranges for similar functional groups and fragmentation patterns of related molecules. Actual experimental values may vary depending on the solvent, concentration, and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine ring and the bromophenyl group. The chirality at the C2 position will likely render the protons on the pyrrolidine ring diastereotopic, leading to more complex splitting patterns.

Table 1: Predicted ¹H NMR Chemical Shifts for (S)-2-(3-Bromophenyl)pyrrolidine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Pyrrolidine N-H | 1.5 - 3.0 | Broad singlet | Chemical shift can be highly variable depending on solvent and concentration. |

| Pyrrolidine C2-H | 4.0 - 4.5 | Triplet or Doublet of doublets | Benzylic proton, deshielded by the aromatic ring and nitrogen. |

| Pyrrolidine C5-H₂ | 2.9 - 3.4 | Multiplet | Diastereotopic protons adjacent to nitrogen. |

| Pyrrolidine C3-H₂ | 1.8 - 2.2 | Multiplet | Diastereotopic protons. |

| Pyrrolidine C4-H₂ | 1.6 - 2.0 | Multiplet | Diastereotopic protons. |

| Aromatic C2'-H | ~7.5 | Singlet or narrow triplet | Ortho to the pyrrolidine group. |

| Aromatic C4'-H | ~7.3 | Triplet | Meta to the pyrrolidine group and ortho to the bromine. |

| Aromatic C5'-H | ~7.2 | Triplet | Para to the pyrrolidine group. |

| Aromatic C6'-H | ~7.4 | Doublet | Ortho to both the pyrrolidine group and the bromine. |

Note: Coupling constants (J) are expected to be in the range of 7-8 Hz for ortho-coupling in the aromatic ring and variable for the pyrrolidine ring protons.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for (S)-2-(3-Bromophenyl)pyrrolidine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrrolidine C2 | 60 - 65 |

| Pyrrolidine C5 | 45 - 50 |

| Pyrrolidine C3 | 30 - 35 |

| Pyrrolidine C4 | 25 - 30 |

| Aromatic C1' (ipso-pyrrolidine) | 140 - 145 |

| Aromatic C3' (ipso-bromo) | 120 - 125 |

| Aromatic C2', C4', C5', C6' | 125 - 135 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for (S)-2-(3-Bromophenyl)pyrrolidine

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium to strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to strong |

| N-H Bend | 1550 - 1650 | Medium |

| C-N Stretch | 1020 - 1250 | Medium |

| C-Br Stretch | 500 - 600 | Strong |

Mass Spectrometry (MS)

The mass spectrum, typically obtained using Electron Ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns. The molecular weight of (S)-2-(3-Bromophenyl)pyrrolidine (C₁₀H₁₂BrN) is approximately 225.02 g/mol for the monoisotopic mass. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the molecular ion peak will be observed due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 4: Predicted Key Fragments in the Mass Spectrum of (S)-2-(3-Bromophenyl)pyrrolidine

| m/z | Proposed Fragment | Notes |

| 225/227 | [M]⁺ | Molecular ion peak, showing the isotopic pattern of bromine. |

| 146 | [M - Br]⁺ | Loss of a bromine radical. |

| 70 | [C₄H₈N]⁺ | Fragmentation of the bromophenyl group, leaving the pyrrolidinyl cation. |

| 157/159 | [C₆H₄Br]⁺ | Bromophenyl cation. |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of (S)-2-(3-Bromophenyl)pyrrolidine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[1]

-

The height of the solution in the NMR tube should be approximately 4-5 cm.

-

-

Data Acquisition :

-

Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This can be done manually or automatically.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the ¹H spectrum. Typically, 8 to 16 scans are sufficient.

-

Acquire the proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as a reference.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method) :

-

Dissolve a small amount (2-5 mg) of (S)-2-(3-Bromophenyl)pyrrolidine in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[2][3]

-

Place a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2][3]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2][3]

-

If the resulting film is too thin, add another drop of the solution and allow it to evaporate.

-

-

Data Acquisition :

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation (for Electron Ionization - EI) :

-

Prepare a dilute solution of (S)-2-(3-Bromophenyl)pyrrolidine in a volatile organic solvent (e.g., methanol or acetonitrile). The concentration should be in the range of 1-10 µg/mL.

-

If using a direct insertion probe, a small amount of the solid sample can be placed in a capillary tube.

-

-

Data Acquisition :

-

Introduce the sample into the ion source of the mass spectrometer. For a solution, this is typically done via a direct infusion pump or through a gas chromatograph (GC-MS).

-

Ionize the sample using a standard electron energy of 70 eV for EI.

-

The ions are then accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight).

-

The detector records the abundance of ions at each mass-to-charge ratio (m/z).

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Mandatory Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chiral molecule like (S)-2-(3-Bromophenyl)pyrrolidine.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

This comprehensive guide provides the foundational knowledge for researchers and scientists to approach the spectroscopic characterization of (S)-2-(3-Bromophenyl)pyrrolidine. By following the outlined protocols and understanding the predicted spectral features, one can confidently acquire and interpret the necessary data for structural elucidation and purity assessment.

References

An In-depth Technical Guide on the Physicochemical Characteristics of 2-(3-Bromophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2-(3-Bromophenyl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its properties, provides a plausible synthetic route, and outlines experimental protocols for its characterization.

Physicochemical Properties

This compound is a substituted pyrrolidine with a bromine atom on the meta position of the phenyl ring. Its physicochemical properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₁₂BrN | [Calculated] |

| Molecular Weight | 226.11 g/mol | [Calculated][1][2] |

| Appearance | Light yellow to yellow liquid | [Predicted][1] |

| Boiling Point | 286.1 ± 33.0 °C | [Predicted][1] |

| Density | 1.369 ± 0.06 g/cm³ | [Predicted][1] |

| pKa | 9.95 ± 0.10 | [Predicted][1] |

| Melting Point | Not available | Experimental data not found |

| Solubility | Not available | Experimental data not found |

Synthesis and Characterization

A potential synthetic route could start from 3-bromoacetophenone. This would first be converted to a γ-amino ketone, which can then undergo cyclization and reduction to form the desired this compound.

Illustrative Synthetic Workflow

The following diagram illustrates a possible synthetic workflow for this compound.

Experimental Protocols for Characterization

Standard analytical techniques are employed to confirm the identity and purity of this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical structure of the molecule by analyzing the magnetic properties of its atomic nuclei.

-

Methodology:

-

Dissolve a small sample (5-10 mg) of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values.

-

-

Expected ¹H NMR Spectral Features: Signals corresponding to the protons on the pyrrolidine ring and the bromophenyl group. The aromatic protons will likely appear as multiplets in the downfield region (around 7-8 ppm). The aliphatic protons on the pyrrolidine ring will appear in the upfield region (typically 1.5-4.0 ppm).

-

Expected ¹³C NMR Spectral Features: Resonances for each unique carbon atom in the molecule. The carbon attached to the bromine atom will have a characteristic chemical shift, and the aromatic and aliphatic carbons will appear in their respective expected regions.

2.2.2. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Methodology:

-

Introduce a small amount of the sample into the mass spectrometer, typically using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).

-

Ionize the sample and separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and major fragment ions.

-

-

Expected Mass Spectrum Features: The molecular ion peak should correspond to the molecular weight of this compound (226.11 g/mol for the monoisotopic mass). The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (approximately equal intensity for M⁺ and M⁺+2 peaks). Common fragmentation patterns for pyrrolidines involve the loss of side chains or cleavage of the pyrrolidine ring.

2.2.3. Workflow for Spectroscopic Analysis

The following diagram outlines the general workflow for the spectroscopic characterization of this compound.

Biological Activity and Potential Signaling Pathways

The biological activity of this compound has not been extensively characterized in the available literature. However, the pyrrolidine scaffold is a common motif in many biologically active compounds and approved drugs, suggesting that this compound could have interesting pharmacological properties.

Pyrrolidine derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The presence of the bromophenyl group can influence the compound's lipophilicity and its ability to form halogen bonds, which can be critical for target binding and selectivity.

Given the structural similarities to other pharmacologically active phenylpyrrolidines, potential (but unconfirmed) areas of biological activity for this compound could include:

-

Central Nervous System (CNS) Activity: Many phenylpyrrolidines exhibit activity as stimulants, antidepressants, or antipsychotics.

-

Enzyme Inhibition: The pyrrolidine ring can serve as a scaffold for designing inhibitors of various enzymes.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. A general workflow for investigating its biological activity is presented below.

Conclusion

This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide has summarized the currently available physicochemical data, proposed a synthetic and analytical workflow, and outlined a strategy for exploring its biological activity. The generation of experimental data for properties such as melting point and solubility, along with detailed spectroscopic analysis and biological screening, will be crucial next steps in fully characterizing this molecule and unlocking its potential therapeutic applications.

References

A Technical Guide to the Biological Activity Screening of Novel Pyrrolidine Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] The non-planar, sp³-hybridized nature of the pyrrolidine ring enables the effective exploration of three-dimensional chemical space, a crucial factor for achieving target selectivity and desirable pharmacological profiles.[4][5] This guide provides an in-depth overview of the screening methodologies used to evaluate the biological activities of novel pyrrolidine compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Anticancer Activity Screening

Pyrrolidine derivatives have emerged as a promising class of anticancer agents, with various analogs demonstrating potent cytotoxicity against a range of cancer cell lines.[2][3] The mechanisms often involve the induction of apoptosis and the inhibition of key enzymes essential for cancer cell proliferation.[2]

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrrolidine derivatives against different cancer cell lines, a key metric for cytotoxic potential. Lower IC50 values indicate greater potency.

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzimidazole Carboxamide (19j) | MDA-MB-436 (Breast) | 17.4 | [4] |

| Benzimidazole Carboxamide (19j) | CAPAN-1 (Pancreatic) | 11.4 | [4] |

| Benzimidazole Carboxamide (19p) | MDA-MB-436 (Breast) | 19.8 | [4] |

| Benzimidazole Carboxamide (19p) | CAPAN-1 (Pancreatic) | 15.5 | [4] |

| Thiophen-containing Pyrrolidine (37e) | MCF-7 (Breast) | 17 | [4] |

| Thiophen-containing Pyrrolidine (37e) | HeLa (Cervical) | 19 | [4] |

| Spirooxindole-pyrrolidine (1b) | HCT116 (Colon) | 8.5 | [2] |

| N-Arylpyrrolidine-2,5-dione (2b) | MCF-7 (Breast) | 3.1 | [2] |

| Pyrrolidinone-hydrazone (3b) | IGR39 (Melanoma) | 2.5 | [2] |

| 1,3,4-Oxadiazolethione derivative | A549 (Lung) | 28.0 (% viability) | [2][6] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and proliferation, which serves as an indicator of a compound's cytotoxic effect.[1][2]

Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2] These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[1]

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight at 37°C with 5% CO₂.[6]

-

Compound Treatment: Treat the cells with various concentrations of the novel pyrrolidine compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).[1]

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.[2]

Antimicrobial Activity Screening

The pyrrolidine scaffold is a key feature in compounds with potent antibacterial and antifungal properties.[1] Screening for antimicrobial activity is crucial for identifying new agents to combat infectious diseases and antibiotic resistance.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a fundamental measure of a compound's antimicrobial potency.

| Compound Class/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Pyrrolidine-thiazole (51a) | Bacillus cereus | 21.70 | [7] |

| Pyrrolidine-thiazole (51a) | Staphylococcus aureus | 30.53 | [7] |

| 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid derivative (27a) | Staphylococcus aureus | 16 | [7] |

| 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid derivative (27a) | Bacillus subtilis | 16 | [7] |

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents in a liquid medium.[7][8]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a multi-well microtiter plate. Growth is assessed after incubation, and the MIC is identified as the lowest concentration of the compound that inhibits visible growth.[8]

Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in sterile Mueller-Hinton Broth (MHB) directly in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.[9]

-

MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration at which no turbidity is observed.

-

MBC (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar after incubation.[8]

Antiviral Activity Screening

Screening for antiviral properties is essential for identifying molecules that can inhibit viral replication and infection.[10] A critical aspect of this screening is the parallel assessment of cytotoxicity to ensure that the observed antiviral effect is not merely a result of cell death.[10][11]

The plaque reduction assay is a standard method to determine the concentration of an antiviral substance needed to reduce the number of plaque-forming units (PFU) by 50% (EC50).

Principle: A confluent monolayer of host cells is infected with a virus, which, in the absence of an effective antiviral, will lyse the cells and create zones of clearing called plaques. The antiviral efficacy of a compound is measured by its ability to reduce the number or size of these plaques.

Methodology:

-

Cell Seeding: Seed a confluent monolayer of suitable host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well or 12-well plates and incubate overnight.[12]

-

Compound and Virus Incubation: Prepare serial dilutions of the pyrrolidine compound. In parallel, dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).

-

Infection: Remove the culture medium from the cells and infect them with the virus in the presence of the various compound concentrations (or pre-treat cells with the compound before adding the virus).[13] Allow the virus to adsorb for 1 hour.[13]

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose) mixed with the corresponding compound concentrations. This restricts viral spread to adjacent cells, leading to plaque formation.[13]

-

Incubation: Incubate the plates for a period sufficient for plaques to develop (e.g., 3-5 days), depending on the virus and host cell line.

-

Plaque Visualization and Counting: Fix the cells (e.g., with formaldehyde) and stain them with a dye like crystal violet.[12][13] The viable cells will stain, revealing the unstained plaques. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). The EC50 is determined by plotting the percentage of plaque reduction against the compound concentration. A parallel cytotoxicity assay (e.g., MTT) is performed to determine the 50% cytotoxic concentration (CC50). The Selectivity Index (SI = CC50/EC50) is then calculated to assess the compound's therapeutic window.[11]

Enzyme Inhibition Screening

Many pyrrolidine derivatives exert their biological effects by inhibiting specific enzymes implicated in disease pathogenesis.[1]

| Compound Class/Derivative | Target Enzyme | IC50 | Reference |

| Benzimidazole Carboxamide (19j) | PARP-1 | ≤10 nM | [4] |

| Polyhydroxylated Pyrrolidine (29) | Aldose Reductase (ALR2) | 57% inhibition @ 100 µM | [7] |

| Rhodanine-spirooxindole (42f) | α-amylase | 1.57 µg/mL | [7] |

| N-Boc Proline Amide (3g) | α-amylase | 26.24 µg/mL | [14] |

| N-Boc Proline Amide (3g) | α-glucosidase | 18.04 µg/mL | [14] |

This protocol describes a general method for measuring enzyme inhibition using a fluorogenic substrate, applicable to various enzymes like proteases or glycosidases.

Principle: The enzyme cleaves a synthetic substrate, releasing a fluorophore from a quencher and producing a fluorescent signal. An inhibitor will prevent or reduce this cleavage, resulting in a decreased fluorescent signal.

Methodology:

-

Reagent Preparation: Prepare solutions of the target enzyme, a corresponding fluorogenic substrate (e.g., Gly-Pro-AMC for DPP-4), and the test pyrrolidine compounds in an appropriate assay buffer.[2]

-

Compound Incubation: In a 96-well or 384-well black plate, add a small volume of the test compounds at various concentrations.

-

Enzyme Addition: Add the enzyme solution to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.[2]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.[2]

-

Fluorescence Monitoring: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control reaction with no inhibitor. Plot the percent inhibition against the inhibitor concentration to calculate the IC50 value.

Mandatory Visualizations

High-Throughput Screening (HTS) Workflow

The following diagram illustrates a typical workflow for the high-throughput screening of a novel compound library to identify and validate bioactive "hits."

TLR4 Signaling Pathway Inhibition

Certain pyrrolidine derivatives have been shown to modulate inflammatory responses by targeting key signaling pathways, such as the Toll-like Receptor 4 (TLR4) pathway.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 8. pnrjournal.com [pnrjournal.com]

- 9. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 11. criver.com [criver.com]

- 12. journals.asm.org [journals.asm.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

2-(3-Bromophenyl)pyrrolidine: A Chiral Catalyst for Next-Generation Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3][4] Its inherent chirality and conformational rigidity make it an attractive scaffold in drug design. Among the myriad of substituted pyrrolidines, 2-(3-Bromophenyl)pyrrolidine has emerged as a particularly valuable chiral building block. The presence of the bromine atom on the phenyl ring provides a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures with high stereochemical control. This technical guide provides a comprehensive overview of the synthesis, applications, and biological relevance of this compound, empowering researchers to leverage its potential in their drug discovery endeavors.

Synthesis of Enantiomerically Pure this compound

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis:

Another powerful strategy for the asymmetric synthesis of 2-arylpyrrolidines involves the use of chiral auxiliaries. For instance, a chiral sulfinamide auxiliary can be condensed with a suitable precursor to generate a chiral sulfinylimine, which then undergoes a diastereoselective reaction with a Grignard reagent, followed by cyclization and removal of the auxiliary to afford the desired enantiomerically enriched pyrrolidine.

Chiral Resolution:

Chiral resolution remains a widely used and practical method for obtaining enantiomerically pure amines. This technique involves the reaction of the racemic this compound with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salt with a base regenerates the enantiomerically pure amine. Tartaric acid and its derivatives, such as dibenzoyl-L-tartaric acid, are commonly employed as resolving agents for amines.[5]

Applications in the Synthesis of Biologically Active Molecules

The strategic placement of the bromine atom on the phenyl ring of this compound makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of diverse aryl, heteroaryl, and amino functionalities, paving the way for the synthesis of a wide array of complex molecules with potential therapeutic applications.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of this compound, the bromine atom can be efficiently coupled with a variety of aryl or heteroaryl boronic acids or esters to construct biaryl structures. These biaryl motifs are prevalent in many classes of pharmaceuticals.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and reactions of this compound are proprietary or not widely published, the following general procedures for related transformations can be adapted by skilled chemists.

General Procedure for Chiral Resolution of a Racemic Amine using a Chiral Acid

-

Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). In a separate flask, dissolve the chiral resolving agent (e.g., (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid) (0.5 - 1.0 eq) in the same solvent.

-

Slowly add the solution of the resolving agent to the amine solution with stirring.

-

Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization of the less soluble diastereomeric salt.

-

Isolation and Purification: Collect the crystals by filtration and wash them with a small amount of cold solvent. The enantiomeric excess (ee) of the amine in the crystalline salt can be determined at this stage by chiral HPLC analysis after liberating a small sample.

-

Recrystallize the diastereomeric salt from a suitable solvent until a constant optical rotation and a high enantiomeric excess are achieved.

-

Liberation of the Enantiopure Amine: Dissolve the purified diastereomeric salt in water and treat with a base (e.g., NaOH or K₂CO₃) to deprotonate the amine.

-

Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to afford the enantiomerically enriched amine.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide

-

Reaction Setup: To a reaction vessel, add the N-protected this compound (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., toluene/water, dioxane/water).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[6][7]

General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the N-protected this compound (1.0 eq), the amine (1.0-1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, K₃PO₄) in a reaction vessel.[6][8][9][10]

-

Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

-

Reaction Execution: Seal the vessel and heat the mixture to the appropriate temperature (typically 80-120 °C) with stirring for the required time, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and dilute with water and an organic solvent.

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purification: Purify the residue by column chromatography to yield the desired aminated product.

Data Presentation

Quantitative data for specific reactions involving this compound is scarce in publicly available literature. However, the following tables provide representative data for analogous transformations, which can serve as a benchmark for researchers.

Table 1: Representative Data for Chiral Resolution of Racemic Amines

| Racemic Amine | Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of Resolved Amine | Reference |

| 1-Phenylethylamine | (+)-Tartaric Acid | Methanol | - | >95 | General Knowledge |

| α-Methylbenzylamine | (R,R)-Tartaric Acid | Methanol | - | - | [10] |

Table 2: Representative Data for Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid | Palladium Catalyst | Base | Solvent | Yield (%) | Reference |

| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 95 | General Knowledge |

| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/Water | 92 | General Knowledge |

Table 3: Representative Data for Buchwald-Hartwig Amination Reactions

| Aryl Halide | Amine | Palladium Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 1-Bromo-4-fluorobenzene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 98 | General Knowledge |

| 4-Bromoanisole | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 91 | General Knowledge |

Potential Biological Targets and Signaling Pathways

While direct biological data for derivatives of this compound is limited, the structural motifs accessible through its use are found in compounds targeting a range of biological systems.

5-HT₆ Receptor Antagonists

The 5-HT₆ receptor, a member of the serotonin receptor family, is predominantly expressed in the central nervous system and is implicated in cognitive function and mood regulation.[11][12] Antagonists of the 5-HT₆ receptor have shown promise in preclinical and clinical studies for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia. Many potent and selective 5-HT₆ receptor antagonists feature an arylsulfonyl group attached to a nitrogen-containing heterocycle, a structure readily accessible from this compound via Buchwald-Hartwig amination followed by sulfonylation. The blockade of 5-HT₆ receptors is thought to enhance cholinergic and glutamatergic neurotransmission, key pathways involved in learning and memory.

Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides such as cAMP and cGMP.[13] Inhibition of specific PDE isozymes has emerged as a promising therapeutic strategy for a variety of disorders, including inflammatory diseases, cardiovascular conditions, and central nervous system disorders. For instance, PDE4 inhibitors have demonstrated anti-inflammatory effects and are used in the treatment of chronic obstructive pulmonary disease (COPD).[14][15][16][17] The pyrrolidine scaffold is present in a number of reported PDE inhibitors. The versatile chemistry of this compound allows for the synthesis of diverse libraries of compounds that can be screened for PDE inhibitory activity. By inhibiting the degradation of cyclic nucleotides, PDE inhibitors can potentiate the signaling pathways mediated by these second messengers, leading to a range of physiological responses.[18][19][20]

Mandatory Visualizations

Caption: Synthetic routes to enantiopure this compound.

Caption: Key cross-coupling reactions of this compound.

Caption: General schematic of a bioactive molecule's mechanism of action.

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in organic synthesis and drug discovery. Its ready access in enantiomerically pure form, combined with the synthetic versatility offered by the bromophenyl group, makes it an attractive starting material for the synthesis of complex, biologically active molecules. The exploration of its use in the development of novel 5-HT₆ receptor antagonists and PDE inhibitors represents promising avenues for future research. This guide provides a foundational understanding for researchers to harness the capabilities of this powerful chiral synthon in their quest for new and improved therapeutics.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationship of novel conformationally restricted analogues of serotonin as 5-HT6 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effect of cyclic nucleotide analog drugs on the mediators release from basophils - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and synthesis of novel PDE4 inhibitors as potential candidates for antidepressant agents | Semantic Scholar [semanticscholar.org]

- 17. mdpi.com [mdpi.com]

- 18. Pharmacological potential of cyclic nucleotide signaling in immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Effect on platelet functions of derivatives of cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(3-Bromophenyl)pyrrolidine: An Unexplored Scaffold with Therapeutic Potential

For Immediate Release

Shanghai, China – December 30, 2025 – The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3][4] Its prevalence highlights the therapeutic promise held by its derivatives. One such derivative, 2-(3-Bromophenyl)pyrrolidine, is commercially available as a research chemical, yet its specific biological activities and potential therapeutic applications remain largely uncharted in publicly accessible scientific literature. This technical guide synthesizes the available information on the broader class of bromophenyl-pyrrolidine compounds and outlines a forward-looking perspective on the potential of this compound.

The Pyrrolidine Core: A Privileged Structure in Drug Discovery

The five-membered nitrogen-containing heterocyclic ring of pyrrolidine is a "privileged scaffold," meaning it is a structural motif that is capable of binding to a variety of biological targets.[1][2][3][4] This versatility has led to the development of pyrrolidine-based drugs for a wide range of diseases, including cancer, neurological disorders, infectious diseases, and inflammatory conditions.[1][4] The stereochemistry of substituted pyrrolidines plays a crucial role in their biological activity, allowing for fine-tuning of their pharmacological profiles.[1]

Potential Therapeutic Avenues for this compound

While specific data for this compound is scarce, the known biological activities of related bromophenyl-pyrrolidine derivatives offer insights into its potential therapeutic applications. The bromine substitution on the phenyl ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity to target proteins.

Table 1: Chemical and Physical Properties of this compound and its Hydrochloride Salt

| Property | This compound | (S)-2-(3-Bromophenyl)pyrrolidine hydrochloride |

| CAS Number | 383127-79-5 | 1391452-66-6 |

| Molecular Formula | C₁₀H₁₂BrN | C₁₀H₁₃BrClN |

| Molecular Weight | 226.11 g/mol | 262.57 g/mol |

| Appearance | Light yellow to yellow liquid | Not specified |

| Boiling Point | 286.1±33.0 °C (Predicted) | Not specified |

| Density | 1.369±0.06 g/cm³ (Predicted) | Not specified |

| pKa | 9.95±0.10 (Predicted) | Not specified |

| Storage | 2-8°C (protect from light) | Sealed in dry, 2-8°C |

Data compiled from publicly available chemical supplier information.[5][6][7][8]

Potential as an Intermediate in Novel Drug Synthesis

Given the lack of extensive biological data, it is highly probable that this compound serves as a key building block in the synthesis of more complex molecules with therapeutic potential. The pyrrolidine nitrogen and the reactive bromophenyl group provide two points for chemical modification, allowing for the creation of diverse chemical libraries for drug screening.

Future Directions and Research Opportunities

The full therapeutic potential of this compound remains to be unlocked. The following experimental workflow is proposed for a comprehensive evaluation of its biological properties.

Caption: Proposed experimental workflow for the evaluation of this compound.

Detailed Methodologies for Future Research

Synthesis of Pyrrolidine Derivatives: A general approach to synthesizing substituted pyrrolidines involves the cyclization of haloamines or the reduction of pyrrolinones.[9][10] For 2-aryl pyrrolidines, a common method is the addition of a Grignard reagent to a cyclic imine precursor, followed by reduction.

Hypothetical Signaling Pathway Interaction: Based on the activities of other pyrrolidine derivatives, this compound could potentially interact with various signaling pathways implicated in disease. For instance, many pyrrolidine-containing compounds are known to inhibit protein kinases or modulate ion channels. A hypothetical interaction with a generic kinase signaling pathway is depicted below.

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

Conclusion

While this compound is currently a compound of unknown specific therapeutic application, its structural similarity to a wide range of biologically active molecules suggests significant untapped potential. As a readily available research chemical, it represents a valuable starting point for drug discovery campaigns. Further investigation through systematic biological screening and medicinal chemistry optimization is warranted to elucidate its pharmacological profile and unlock its potential for the development of novel therapeutics. The broader family of pyrrolidine derivatives continues to be a rich source of inspiration for drug discovery, and it is likely that many more valuable therapeutic agents based on this versatile scaffold will emerge in the future.[1]

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 383127-79-5 CAS MSDS (2-(3-BROMO-PHENYL)-PYRROLIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. (2S)-2-(3-BROMOPHENYL)PYRROLIDINE CAS#: 1217694-15-9 [m.chemicalbook.com]

- 9. Pyrrolidine synthesis [organic-chemistry.org]

- 10. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Analysis of 2-(3-Bromophenyl)pyrrolidine Reveals a Gap in Current Mechanistic Understanding

A comprehensive review of existing scientific literature reveals a notable absence of dedicated studies on the mechanism of action for the compound 2-(3-Bromophenyl)pyrrolidine. Despite the prevalence of the pyrrolidine scaffold in numerous pharmacologically active agents, this specific bromo-substituted derivative remains uncharacterized in terms of its biological targets and downstream signaling effects.

For researchers, scientists, and drug development professionals, this signifies a critical knowledge gap. While the broader class of phenyl-substituted pyrrolidines has been explored for a variety of therapeutic applications, including as receptor antagonists and enzyme inhibitors, the specific biological profile of this compound has not been publicly documented.

Our extensive search for quantitative data, such as binding affinities (Ki), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50), yielded no specific results for this compound. Consequently, the creation of structured data tables for comparative analysis is not possible at this time. Furthermore, the lack of primary research means that detailed experimental protocols for assays involving this compound are unavailable.

The pyrrolidine ring is a key structural motif in a wide range of biologically active molecules, and its derivatives have shown affinity for various targets. For instance, different substituted phenylpyrrolidines have been investigated for their roles as dopamine and serotonin reuptake inhibitors, opioid receptor modulators, and antagonists for other G-protein coupled receptors. However, the influence of the bromine atom at the meta-position of the phenyl ring in this compound on target selectivity and potency has yet to be determined.

To illustrate the typical workflow for characterizing such a compound, a hypothetical experimental plan is outlined below. This serves as a guide for future research endeavors aimed at elucidating the mechanism of action of this compound.

Hypothetical Experimental Workflow for Mechanism of Action Studies

A logical first step in characterizing a novel compound like this compound would be to perform a broad screening to identify potential biological targets. This could be followed by more specific assays to determine potency and functional activity, and finally, investigation into the downstream signaling pathways.

In-Depth Technical Guide: (2R)-2-(3-BROMOPHENYL)PYRROLIDINE (CAS No. 1217632-62-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-(3-Bromophenyl)pyrrolidine is a chiral heterocyclic compound featuring a pyrrolidine ring substituted with a 3-bromophenyl group at the 2-position. Its significance in medicinal chemistry and drug development stems primarily from its role as a key building block in the synthesis of potent and selective inhibitors of the B-cell lymphoma 2 (Bcl-2) protein.[1][2] Overexpression of Bcl-2 is a hallmark of various cancers and is implicated in autoimmune disorders, making it a prime therapeutic target.[2][3] This technical guide provides a comprehensive overview of the properties, handling, and synthetic applications of (2R)-2-(3-bromophenyl)pyrrolidine, with a focus on its use in the development of Bcl-2 inhibitors.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for (2R)-2-(3-bromophenyl)pyrrolidine is presented below.

| Property | Value | Reference |

| CAS Number | 1217632-62-6 | |

| Chemical Name | (2R)-2-(3-Bromophenyl)pyrrolidine | |

| Molecular Formula | C₁₀H₁₂BrN | [4] |

| Molecular Weight | 226.12 g/mol | |

| Physical Form | Yellow to Brown Liquid | |

| Storage Temperature | 2-8 °C | |

| Purity | Typically ≥95% | |

| Hazard Statements | H302: Harmful if swallowedH317: May cause an allergic skin reaction | |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Synthesis and Handling

Synthetic Approach

The synthesis of (2R)-2-(3-bromophenyl)pyrrolidine can be achieved through various synthetic routes, often involving the asymmetric reduction of a corresponding cyclic imine precursor. A representative synthetic workflow is outlined below.

Experimental Protocol: Synthesis of a Pyrrolidine Precursor

While a specific protocol for (2R)-2-(3-bromophenyl)pyrrolidine is proprietary to manufacturers, the following is a general procedure for the reduction of a cyclic imine, a key step in the synthesis of similar pyrrolidine derivatives. This protocol is for illustrative purposes and would require optimization for the specific target molecule.

-

Reaction Setup: A solution of the precursor, 5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole, is prepared in a suitable solvent such as methanol or tetrahydrofuran (THF) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reducing Agent: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the solution at a controlled temperature (e.g., 0 °C to room temperature). For asymmetric synthesis to obtain the (2R)-enantiomer, a chiral catalyst (e.g., a chiral ruthenium or rhodium complex) would be employed in a hydrogenation reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, the reaction mixture is quenched, typically with water or a dilute acid. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are washed, dried over a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired pyrrolidine derivative.

Handling and Storage

(2R)-2-(3-Bromophenyl)pyrrolidine should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[5] It is harmful if swallowed and may cause an allergic skin reaction. In case of contact with eyes, rinse immediately and thoroughly with water. The compound should be stored in a tightly sealed container in a refrigerator at 2-8 °C.

Application in Drug Development: Bcl-2 Inhibitors

The primary application of (2R)-2-(3-bromophenyl)pyrrolidine is as a crucial chiral intermediate in the synthesis of Bcl-2 inhibitors. These inhibitors are designed to fit into the BH3 binding groove of the anti-apoptotic Bcl-2 protein, thereby preventing it from sequestering pro-apoptotic proteins like BIM, BID, and BAD. This restores the cell's natural apoptotic pathway.

Mechanism of Action and Signaling Pathway

The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins. In cancer cells, the overexpression of anti-apoptotic proteins like Bcl-2 leads to the sequestration of pro-apoptotic proteins, thus inhibiting apoptosis and promoting cell survival. Bcl-2 inhibitors, synthesized from precursors like (2R)-2-(3-bromophenyl)pyrrolidine, disrupt this interaction.

Synthetic Workflow for a Bcl-2 Inhibitor

The synthesis of a Bcl-2 inhibitor from (2R)-2-(3-bromophenyl)pyrrolidine typically involves a multi-step process to build a more complex molecule that can effectively bind to the target protein.

Representative Biological Activity Data

While specific data for compounds derived directly from CAS 1217632-62-6 can be found in proprietary databases and patent literature, the following table presents representative IC₅₀ values for Bcl-2 inhibitors with similar structural motifs, illustrating their therapeutic potential.

| Compound Class | Target | IC₅₀ (nM) | Cell Line | Reference |

| Pyrrolidine-based Bcl-2 Inhibitor | Bcl-2 | 3 | - | [6] |

| Indole-scaffold Bcl-2/Mcl-1 dual inhibitor | Bcl-2 | <1000 | HL-60 | [4] |

| Small molecule Bcl-2 inhibitor | Bcl-2 | 1600 | - | [7] |

Experimental Protocols for Biological Evaluation

Bcl-2 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a common method for assessing the ability of a compound to inhibit the interaction between Bcl-2 and a pro-apoptotic peptide (e.g., a BIM BH3 peptide).

-

Reagent Preparation: Prepare solutions of GST-tagged Bcl-2 protein, biotinylated BIM BH3 peptide, Europium cryptate-labeled anti-GST antibody, and XL665-labeled streptavidin in the assay buffer.

-